molecular formula C34H28N4O4S B11661758 ethyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11661758
M. Wt: 588.7 g/mol
InChI Key: BVXXMSPHVDSUSQ-RHANQZHGSA-N
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Description

ETHYL (2Z)-2-({1-[(2-CYANOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its intricate structure, which includes multiple aromatic rings, a cyano group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-({1-[(2-CYANOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the cyano group and the methoxyphenyl group. The final steps often involve cyclization and esterification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-({1-[(2-CYANOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored based on its biological properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-({1-[(2-CYANOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would depend on its interaction with molecular targets. This could involve binding to specific proteins or enzymes, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL (2Z)-2-({1-[(2-CYANOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • **ETHYL (2Z)-2-({1-[(2-CYANOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL (2Z)-2-({1-[(2-CYANOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific functional groups and the arrangement of its aromatic rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C34H28N4O4S

Molecular Weight

588.7 g/mol

IUPAC Name

ethyl (2Z)-2-[[1-[(2-cyanophenyl)methyl]indol-3-yl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C34H28N4O4S/c1-4-42-33(40)30-21(2)36-34-38(31(30)22-13-15-26(41-3)16-14-22)32(39)29(43-34)17-25-20-37(28-12-8-7-11-27(25)28)19-24-10-6-5-9-23(24)18-35/h5-17,20,31H,4,19H2,1-3H3/b29-17-

InChI Key

BVXXMSPHVDSUSQ-RHANQZHGSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6C#N)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6C#N)S2)C

Origin of Product

United States

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